molecular formula C8H9N3O B13108751 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one CAS No. 625105-34-2

8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one

Cat. No.: B13108751
CAS No.: 625105-34-2
M. Wt: 163.18 g/mol
InChI Key: ODZLHQQRFSXPQI-UHFFFAOYSA-N
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Description

8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the pyrido[2,3-d]pyrimidine family, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by reacting 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

This could include the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield unsaturated pyrido[2,3-d]pyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. The presence of the methyl group at the 8-position and the dihydropyrido ring system contribute to its distinct pharmacological properties .

Properties

CAS No.

625105-34-2

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

8-methyl-6,7-dihydropyrido[2,3-d]pyrimidin-5-one

InChI

InChI=1S/C8H9N3O/c1-11-3-2-7(12)6-4-9-5-10-8(6)11/h4-5H,2-3H2,1H3

InChI Key

ODZLHQQRFSXPQI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C2=CN=CN=C21

Origin of Product

United States

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